molecular formula C35H31NO7 B1140530 Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside CAS No. 80035-34-3

Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside

Cat. No.: B1140530
CAS No.: 80035-34-3
M. Wt: 577.6 g/mol
InChI Key: MOIKJQYGONYODK-VVYZZCQXSA-N
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Description

Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

The preparation of Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside involves several synthetic routes and reaction conditions. The synthesis typically starts with the protection of the hydroxyl groups of a glucopyranoside derivative, followed by the introduction of the phthalimido group at the 2-position. The benzylidene and benzyl groups are then introduced at the 4,6 and 3 positions, respectively. The reaction conditions often involve the use of solvents like ethyl acetate and hexane, and purification is achieved through flash column chromatography .

Chemical Reactions Analysis

Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound acts as a glycosyl donor or acceptor in enzymatic reactions, facilitating the transfer of glycan moieties to proteins or other molecules. This process is crucial for the formation of glycoproteins and other glycoconjugates, which play essential roles in various biological functions .

Comparison with Similar Compounds

Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and functionality in glycobiology research.

Properties

CAS No.

80035-34-3

Molecular Formula

C35H31NO7

Molecular Weight

577.6 g/mol

IUPAC Name

2-[(4aR,6R,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione

InChI

InChI=1S/C35H31NO7/c37-32-26-18-10-11-19-27(26)33(38)36(32)29-31(39-20-23-12-4-1-5-13-23)30-28(22-41-34(43-30)25-16-8-3-9-17-25)42-35(29)40-21-24-14-6-2-7-15-24/h1-19,28-31,34-35H,20-22H2/t28-,29-,30-,31-,34?,35-/m1/s1

InChI Key

MOIKJQYGONYODK-VVYZZCQXSA-N

SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7

Synonyms

Phenylmethyl 2-Deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-β-D-glucopyranoside;  _x000B_

Origin of Product

United States

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